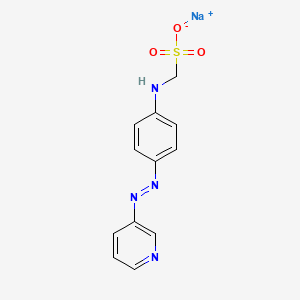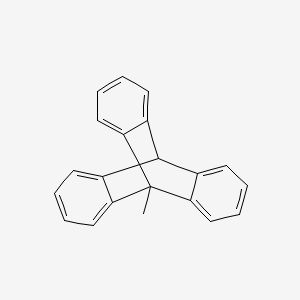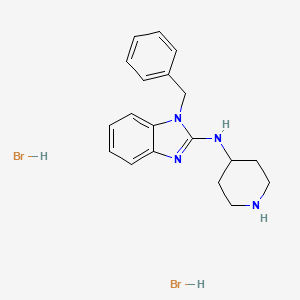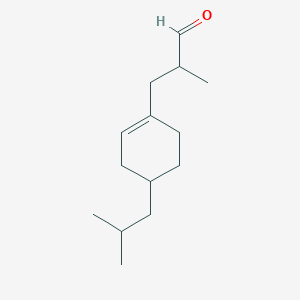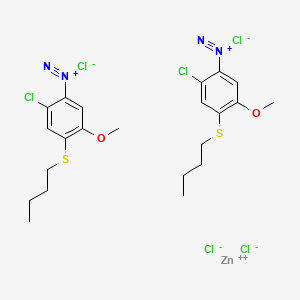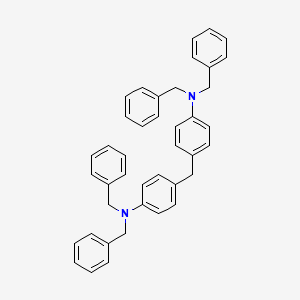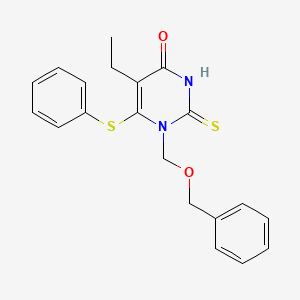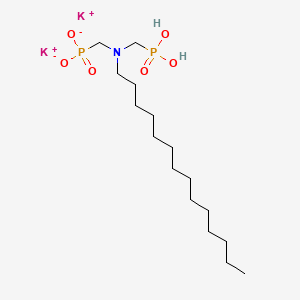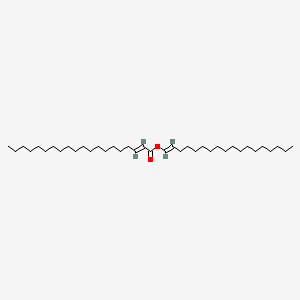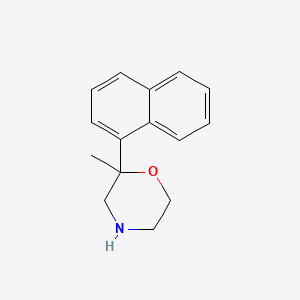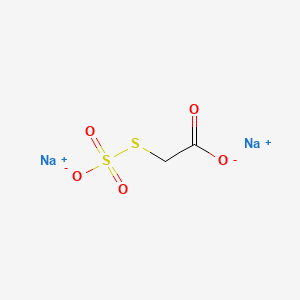
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate: is a synthetic organic compound with the molecular formula C21H18N4O4Na and a molecular weight of 412.40 g/mol. This compound is characterized by its azo linkage, which is a functional group containing a nitrogen-nitrogen double bond, and is often used in dyes and pigments due to its vivid coloration properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-3-methylbenzoic acid. This involves treating the compound with sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium carbonate (Na2CO3) to obtain the sodium salt of the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound using reducing agents such as sodium dithionite (Na2S2O4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in an alkaline medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions due to its complexation properties .
Biology:
- Investigated for its potential use as a biological stain in microscopy.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases.
- Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs .
Industry:
Mécanisme D'action
The mechanism of action of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its ability to form stable complexes with metal ions and biological macromolecules. The azo linkage and aromatic rings facilitate π-π interactions and hydrogen bonding, enhancing its binding affinity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate
Comparison:
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate: Similar structure but with a benzoate group instead of a salicylate group, leading to different solubility and binding properties.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate: Contains an acetate group, which affects its reactivity and biological activity.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate: The propionate group alters its pharmacokinetic properties and industrial applications.
Propriétés
Numéro CAS |
93919-25-6 |
|---|---|
Formule moléculaire |
C21H17N4NaO4 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
sodium;5-[[4-[(4-amino-3-methylbenzoyl)amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C21H18N4O4.Na/c1-12-10-13(2-8-18(12)22)20(27)23-14-3-5-15(6-4-14)24-25-16-7-9-19(26)17(11-16)21(28)29;/h2-11,26H,22H2,1H3,(H,23,27)(H,28,29);/q;+1/p-1 |
Clé InChI |
PAPFJSHVOZXVDQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


